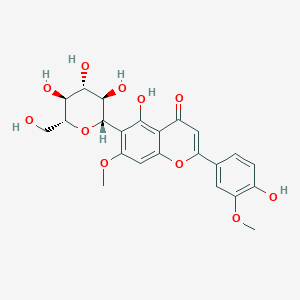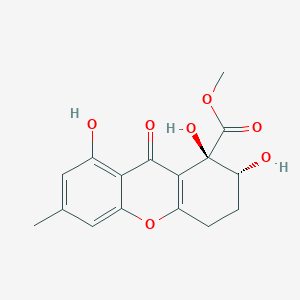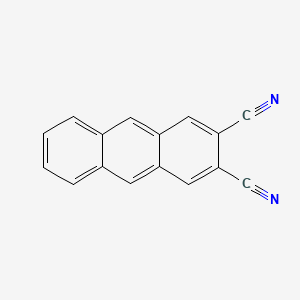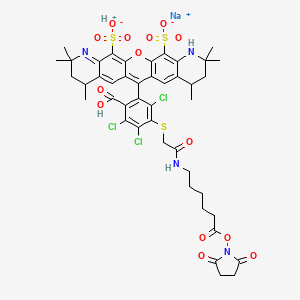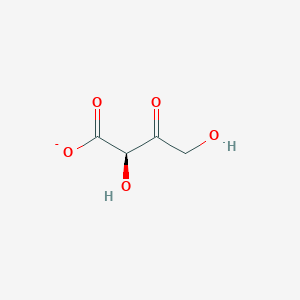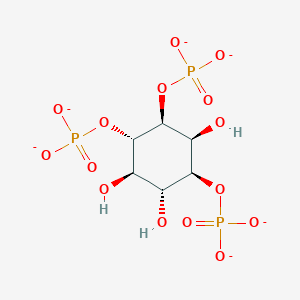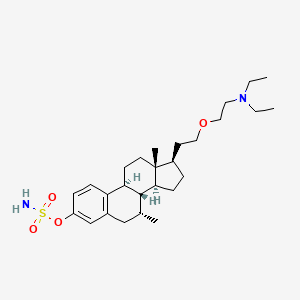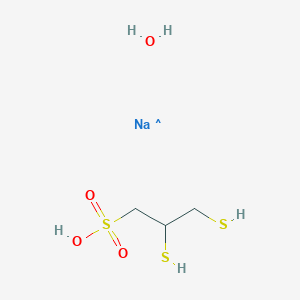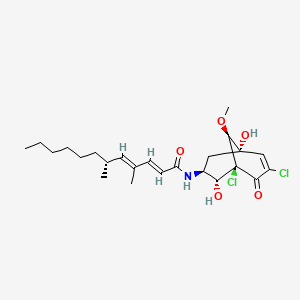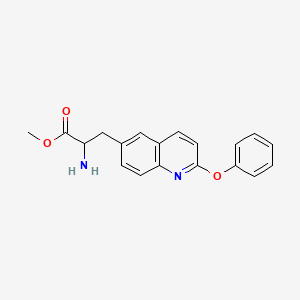
Methyl 3-(2-phenoxy-6-quinolyl)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-phenoxy-6-quinolyl)alaninate is an alpha-amino acid ester that is methyl alaninate in which a hydrogen at position 3 has been replaced by a 2-phenoxyquinolin-6-yl group. It is a member of quinolines, an alpha-amino acid ester, a methyl ester, an aromatic ether and a primary amino compound.
Scientific Research Applications
Metal Ion Sensing
Quinoline derivatives have been studied for their potential in fluorescence sensing of metal ions. For instance, compounds like 4-methyl-2-((quinolin-6-ylimino)methyl)phenol (6-QMP) and its isomers show distinct fluorescence sensing properties for Al³⁺ and Zn²⁺ ions. Such compounds, including those similar in structure to Methyl 3-(2-phenoxy-6-quinolyl)alaninate, could be significant in detecting and quantifying metal ions in various environments (Hazra et al., 2018).
Antibacterial and Antifungal Agents
Quinoline carboxamides, which share structural similarities with Methyl 3-(2-phenoxy-6-quinolyl)alaninate, have been synthesized and evaluated for their antibacterial and antifungal properties. Certain derivatives have demonstrated strong activity against bacteria like Bacillus subtilis and Staphylococcus aureus, as well as fungi such as Candida Albicans (Moussaoui et al., 2021).
Nonlinear Optical (NLO) Research
Quinoline-based derivatives, including those similar to Methyl 3-(2-phenoxy-6-quinolyl)alaninate, have been synthesized and explored for their potential in nonlinear optical research. Their NLO properties suggest potential applications in technology-related fields (Khalid et al., 2019).
Copper(II) Ion Complexes
Studies on phenolic quinolyl hydrazones, which are structurally related to Methyl 3-(2-phenoxy-6-quinolyl)alaninate, have revealed their ability to form complexes with copper(II) ions. These complexes exhibit diverse geometries and strong coordination power, highlighting their potential in various chemical applications (Seleem et al., 2011).
Antitubercular Activity
Analogues of N-(6-Quinolyl)glycine hydrazide, which bear resemblance to Methyl 3-(2-phenoxy-6-quinolyl)alaninate, have shown promising antitubercular activity, indicating the potential of similar compounds in treating tuberculosis (Ramamurthy & Bhatt, 1989).
properties
Product Name |
Methyl 3-(2-phenoxy-6-quinolyl)alaninate |
|---|---|
Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-phenoxyquinolin-6-yl)propanoate |
InChI |
InChI=1S/C19H18N2O3/c1-23-19(22)16(20)12-13-7-9-17-14(11-13)8-10-18(21-17)24-15-5-3-2-4-6-15/h2-11,16H,12,20H2,1H3 |
InChI Key |
RARAOODWVODFGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



